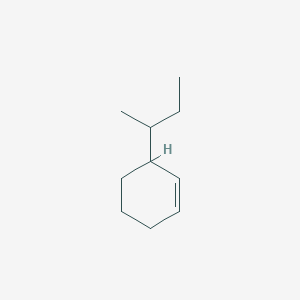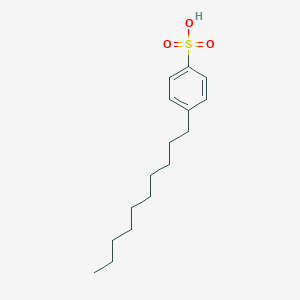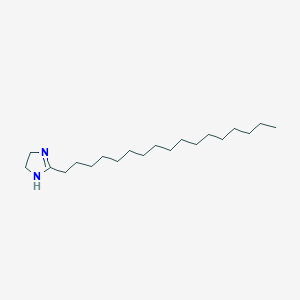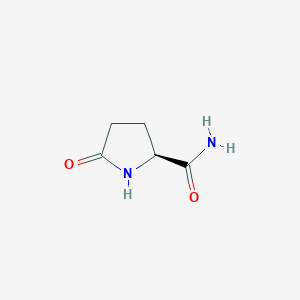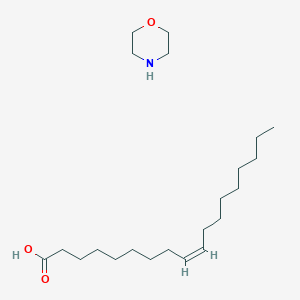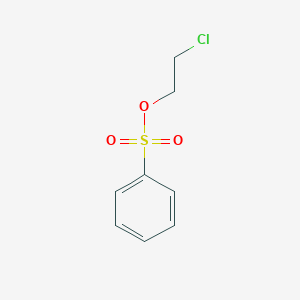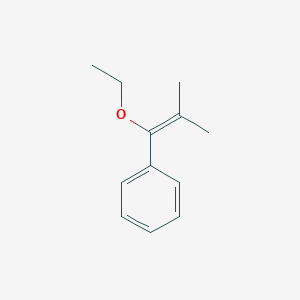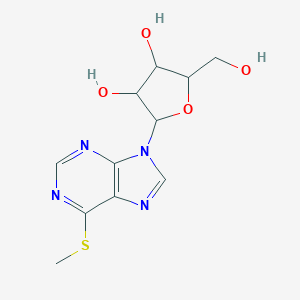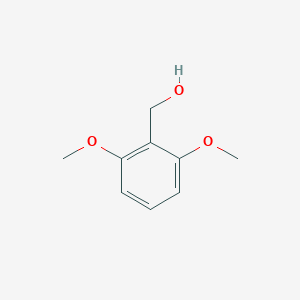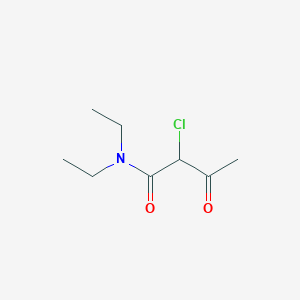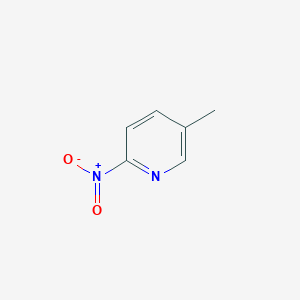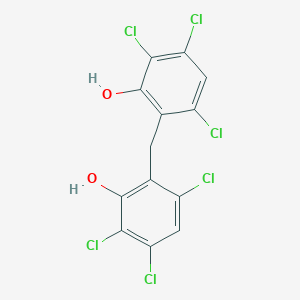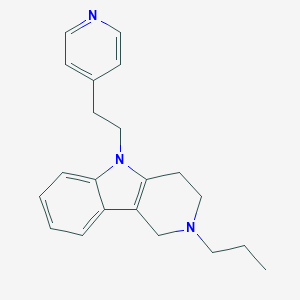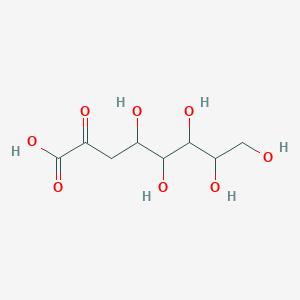
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid, also known as PHOOA, is a rare molecule that has recently garnered attention in the scientific community. Its unique structure and properties make it a promising candidate for various research applications. In
Mécanisme D'action
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's mechanism of action is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products. In addition, it may reduce inflammation and inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's unique properties make it a promising candidate for various lab experiments. It has a high purity level and is relatively easy to synthesize. However, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid is a rare molecule, and its availability may be limited. In addition, more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid research. One area of interest is its potential use in cancer treatment. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has shown promise in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use in treating inflammatory diseases. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's anti-inflammatory effects make it a promising candidate for further research in this area. Finally, more research is needed to fully understand 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's mechanism of action and potential applications in various scientific fields.
Conclusion:
In conclusion, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid is a rare molecule with unique properties that make it a promising candidate for various scientific research applications. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a particularly promising candidate for further research. While more research is needed to fully understand its mechanism of action and potential applications, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's potential for scientific research is undeniable.
Méthodes De Synthèse
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid can be synthesized through a multistep process starting from D-gluconic acid. The process involves oxidation, reduction, and esterification reactions. The final product is a white crystalline powder with a high purity level.
Applications De Recherche Scientifique
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has shown potential in various scientific research applications. It has been studied for its antioxidant properties, as well as its ability to inhibit the growth of cancer cells. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Propriétés
Numéro CAS |
1069-03-0 |
|---|---|
Nom du produit |
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid |
Formule moléculaire |
C8H14O8 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16) |
Clé InChI |
KYQCXUMVJGMDNG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Synonymes |
(D-manno)-isomer of 2-keto-3-deoxyoctonate 2-keto-3-deoxy-D-manno-octonic acid 2-keto-3-deoxyoctonate 2-keto-3-deoxyoctulosonic acid 3-deoxy-2-octulosonic acid 3-deoxy-8-manno-oct-2-ulosonic acid 3-deoxy-alpha-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulosonic acid 3-deoxy-D-manno-octulosonic acid 3-deoxy-D-mannoctulosonate 3-deoxy-D-mannooctulosonate 3-KDO ion(1-),(D)-isomer of 2-keto-3-deoxyoctonate KDO cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



